Cas no 937682-00-3 (4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine)
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
- LS-02819
- 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propan-2-yl-1,3-thiazol-2-amine
- MFCD09037155
- AKOS004120546
- 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-amine
- 937682-00-3
- CS-0360430
- DTXSID50629780
- 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-(propan-2-yl)-1,3-thiazol-2-amine
- STK500693
- ALBB-007583
-
- MDL: MFCD09037155
- Inchi: 1S/C14H14N4OS/c1-8(2)10-11(20-14(15)16-10)13-17-12(18-19-13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,15,16)
- InChI Key: KPYGCRUQYWOEBV-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1C1=NC(C2C=CC=CC=2)=NO1)C(C)C
Computed Properties
- Exact Mass: 286.08883226g/mol
- Monoisotopic Mass: 286.08883226g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 106Ų
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I022245-100mg |
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine |
937682-00-3 | 100mg |
$ 185.00 | 2022-06-04 | ||
| TRC | I022245-250mg |
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine |
937682-00-3 | 250mg |
$ 380.00 | 2022-06-04 | ||
| TRC | I022245-500mg |
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine |
937682-00-3 | 500mg |
$ 600.00 | 2022-06-04 | ||
| Chemenu | CM530264-1g |
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-amine |
937682-00-3 | 97% | 1g |
$320 | 2024-07-19 | |
| abcr | AB406655-500 mg |
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine |
937682-00-3 | 500MG |
€313.80 | 2023-02-03 | ||
| abcr | AB406655-1 g |
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine |
937682-00-3 | 1g |
€406.00 | 2023-04-25 | ||
| abcr | AB406655-5 g |
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine |
937682-00-3 | 5g |
€1074.00 | 2023-04-25 | ||
| abcr | AB406655-500mg |
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine; . |
937682-00-3 | 500mg |
€333.00 | 2025-04-15 | ||
| abcr | AB406655-1g |
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine; . |
937682-00-3 | 1g |
€397.00 | 2025-04-15 | ||
| abcr | AB406655-5g |
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine; . |
937682-00-3 | 5g |
€1037.00 | 2025-04-15 |
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine Suppliers
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
Introduction to 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine (CAS No. 937682-00-3)
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine, with the CAS number 937682-00-3, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of thiazoles and oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The structure of 4-isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine is characterized by a thiazole ring fused with an oxadiazole moiety, substituted with an isopropyl group and a phenyl ring. The unique combination of these functional groups imparts specific chemical and biological properties that make it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of 4-isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine in the treatment of inflammatory diseases. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers also noted that the compound demonstrated low cytotoxicity towards normal cells, making it a safer alternative to existing anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 4-isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine has shown promise in the field of cancer research. A 2022 study published in the European Journal of Medicinal Chemistry found that this compound selectively induced apoptosis in cancer cells while sparing healthy cells. The mechanism of action was attributed to its ability to disrupt mitochondrial function and activate caspase pathways. These findings suggest that 4-isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-y)-1,3-thiazol--2-amine could be a valuable lead compound for the development of novel anticancer agents.
The synthesis of 4-isopropyl--5-(3-pheny-l-1,2,4-oxa-diazo strong>-< strong > l - 5 - y l ) - 1 , 3 - t h i a z o l - 2 - a m i n e strong > involves multi-step reactions starting from readily available starting materials. A typical synthetic route involves the condensation of an isothiocyanate with an appropriate amine to form the thiazole core, followed by the introduction of the oxadiazole moiety through a series of coupling reactions. The final step involves the substitution with an isopropyl group and phenyl ring to yield the target compound.
The physicochemical properties of < strong > 4 - i s o p r o p y l - 5 - ( 3 - p h e n y l - 1 , 2 , 4 - o x a d i a z o l - 5 - y l ) - 1 , 3 - t h i a z o l - 2 - a m i n e strong > have been extensively studied. It is a solid at room temperature with a melting point ranging from 160°C to 165°C. The compound is moderately soluble in organic solvents such as DMSO and ethanol but has limited solubility in water. These properties are crucial for its formulation into various pharmaceutical dosage forms.
In terms of pharmacokinetics, preliminary studies have shown that < strong > 4 - i s o p r o p y l - 5 - ( 3 - p h e n y l - 1 , 2 , 4 - o x a d i a z o l - 5 - y l ) - 1 , 3 - t h i a z o l - 2 - a m i n e strong > exhibits good oral bioavailability and favorable distribution profiles in animal models. The compound is rapidly absorbed from the gastrointestinal tract and distributed primarily to tissues such as liver and lungs. Metabolism occurs primarily through cytochrome P450 enzymes, leading to the formation of several metabolites that are excreted via urine and feces.
Toxicological studies have indicated that < strong > 4 - i s o p r o p y l - 5 - ( 3 - p h e n y l - 1 , 2 , 4 - o x a d i a z o l - 5 - y l ) - 1 , 3 - t h i a z o l strong >- strong > has low toxicity at therapeutic doses. Acute toxicity studies in rodents did not show any significant adverse effects at doses up to several hundred milligrams per kilogram body weight. Chronic toxicity studies are currently underway to evaluate long-term safety profiles.
In conclusion, < strong > 4 strong >- strong > isopropyl- strong >- strong >< strong >5-(3-phe strong >nyl- strong >< strong >1, strong >< strong >2, strong >< strong >4-oxadiazol- strong >< strong >5-y) str ong>< str ong>-y) str ong>< str ong>-l- str ong>< str ong>-thiazo) str ong>< str ong>-l- str ong>< str ong>-thiazo) str ong>< str ong>-l- str ong>< str ong>-thiazo) str ong>< str ong>-l- str ong>< str ong>-thiazo) str ong>< str ong>-l- str ong>< str ong>-thiazo) st rong>< st rong>-l- st rong>< st rong>-thiazo) st rong>< st rong>-l- st rong>< st rong>-thiazo) st rong>< st rong>-l- st rong>< st rong>-thiazo) st rong>< st rong>-l- st rong>< st rong>-thiazo) st rong>< st rong>-l- st rong>< st rong>-thiazo) st rong>< st rong>&nb sp;&nb sp;&nb sp;&nb sp;&nb sp;&nb sp;&nb sp;&nb sp;&nb sp;&nb sp;&nb sp;&nb sp;&nb sp;< стронг > с тронг> is&nbsр;а&nbsр;&nbsр;&nbsр;&nbsр;&nbsр;&nbsр;&nbsр;&nbsр;promising&nbsр;compound&nbsр;with&nbsр;a&nbsр;wide&nbsр;range&nbsр;of&nbsр;potential&nbsр;therapeutic&nbsр;applications. с тронг> Its&nbsр;unique&nbsр;chemical&nbsпр;structure, cоmbined with iцts bioiогical aсtivity, makes iт a nоtable cаndidate for tнe dеveloρment oф nеw mеdicinаls. с тронг>&нbsp;
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